molecular formula C9H12Cl3N3Zn B1669923 zinc;4-(ethylamino)-3-methylbenzenediazonium;trichloride CAS No. 17409-50-6

zinc;4-(ethylamino)-3-methylbenzenediazonium;trichloride

Cat. No.: B1669923
CAS No.: 17409-50-6
M. Wt: 333.9 g/mol
InChI Key: IMGBESPVIQOFEA-UHFFFAOYSA-K
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Description

zinc;4-(ethylamino)-3-methylbenzenediazonium;trichloride: is a chemical compound with the molecular formula C9H12Cl2N3Zn . This compound is known for its applications in various scientific fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a diazonium group and an ethylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zinc;4-(ethylamino)-3-methylbenzenediazonium;trichloride typically involves the diazotization of 4-(ethylamino)-m-toluidine. This process is carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then stabilized by the addition of zinc chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of zinc chloride not only stabilizes the diazonium salt but also facilitates its isolation and purification.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The diazonium group in zinc;4-(ethylamino)-3-methylbenzenediazonium;trichloride can undergo substitution reactions with various nucleophiles, leading to the formation of substituted aromatic compounds.

    Coupling Reactions: This compound can participate in azo coupling reactions with phenols and aromatic amines, resulting in the formation of azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and hydroxides. The reactions are typically carried out in aqueous or alcoholic solutions.

    Coupling Reactions: Reagents include phenols and aromatic amines, often in the presence of a base such as sodium hydroxide.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.

Major Products Formed:

    Substitution Reactions: Substituted aromatic compounds.

    Coupling Reactions: Azo dyes.

    Reduction Reactions: Aromatic amines.

Scientific Research Applications

Chemistry: zinc;4-(ethylamino)-3-methylbenzenediazonium;trichloride is used as an intermediate in the synthesis of various organic compounds. Its ability to undergo substitution and coupling reactions makes it valuable in the production of dyes, pigments, and pharmaceuticals.

Biology: In biological research, this compound is used in the synthesis of biologically active molecules. Its derivatives have been studied for their potential antimicrobial and anticancer properties.

Medicine: The compound’s derivatives are explored for their therapeutic potential. Research has focused on developing new drugs based on its structure.

Industry: In the industrial sector, this compound is used in the manufacture of dyes and pigments. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of zinc;4-(ethylamino)-3-methylbenzenediazonium;trichloride involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

  • p-Toluenediazonium chloride
  • m-Toluenediazonium chloride
  • 4-(Methylamino)-m-toluenediazonium chloride

Comparison: zinc;4-(ethylamino)-3-methylbenzenediazonium;trichloride is unique due to the presence of the ethylamino substituent, which influences its reactivity and stability. Compared to similar compounds, it offers distinct advantages in terms of its ability to form specific derivatives and its applications in various fields.

Properties

CAS No.

17409-50-6

Molecular Formula

C9H12Cl3N3Zn

Molecular Weight

333.9 g/mol

IUPAC Name

zinc;4-(ethylamino)-3-methylbenzenediazonium;trichloride

InChI

InChI=1S/C9H12N3.3ClH.Zn/c1-3-11-9-5-4-8(12-10)6-7(9)2;;;;/h4-6,11H,3H2,1-2H3;3*1H;/q+1;;;;+2/p-3

InChI Key

IMGBESPVIQOFEA-UHFFFAOYSA-K

SMILES

CCNC1=C(C=C(C=C1)[N+]#N)C.[Cl-].[Cl-].[Cl-].[Zn+2]

Canonical SMILES

CCNC1=C(C=C(C=C1)[N+]#N)C.[Cl-].[Cl-].[Cl-].[Zn+2]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DE 2;  DE2;  DE-2; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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